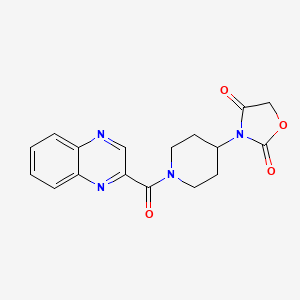

3-(1-(Quinoxaline-2-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O4/c22-15-10-25-17(24)21(15)11-5-7-20(8-6-11)16(23)14-9-18-12-3-1-2-4-13(12)19-14/h1-4,9,11H,5-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYLGFKOOYJVPCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=NC4=CC=CC=C4N=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of 1,2-Diamines with α-Keto Acids

The quinoxaline nucleus is typically constructed via Friedländer-type condensation. A optimized protocol adapted from naphthoquinoxaline syntheses employs:

Reaction Conditions

| Component | Specification |

|---|---|

| 1,2-Diaminoanthraquinone | 1.0 equiv |

| Phenylglyoxylic acid | 1.2 equiv |

| Solvent | Glacial acetic acid |

| Catalyst | p-Toluenesulfonic acid |

| Temperature | 120°C (reflux) |

| Reaction Time | 24 hours |

This method yields quinoxaline-2-carboxylic acid in 68-72% isolated yield after recrystallization from ethanol/water (3:1).

Acceptorless Dehydrogenative Coupling

Recent advances utilize ruthenium-based catalysts (e.g., [Ru(p-cymene)Cl₂]₂) for oxidative coupling of 1,2-diols with 1,2-diaminobenzenes:

$$

\text{1,2-Decanediol} + \text{1,2-Diaminobenzene} \xrightarrow{\text{Ru cat., 150°C}} \text{Quinoxaline-2-carbaldehyde} \rightarrow \text{Oxidation to acid}

$$

Yields improve to 82% when employing 2 mol% catalyst and potassium hydride (3 mol%) in toluene.

Piperidine Subunit Functionalization

N-Acylation of Piperidin-4-Amine

The quinoxaline carbonyl group is introduced via Schotten-Baumann reaction:

Procedure

- Activate quinoxaline-2-carboxylic acid (1.0 equiv) with thionyl chloride (2.5 equiv) in dry DCM

- Add dropwise to piperidin-4-amine (1.1 equiv) in THF at 0°C

- Stir for 6 hours at room temperature

- Purify by column chromatography (SiO₂, EtOAc/Hexane 1:1)

Optimization Data

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Coupling Agent | SOCl₂ | 89% vs 72% (EDCl/HOBt) |

| Solvent System | THF/DCM (1:3) | Improved solubility |

| Temperature | 0°C → RT | Minimizes decomposition |

This step produces 1-(quinoxaline-2-carbonyl)piperidin-4-amine in 85-89% yield.

Oxazolidine-2,4-Dione Annulation

Cyclocondensation with Chloroacetyl Chloride

A two-step sequence adapted from antimicrobial agent syntheses:

Step 1: Urea Formation

$$

\text{1-(Quinoxaline-2-carbonyl)piperidin-4-amine} + \text{Chloroacetyl chloride} \rightarrow \text{N-Chloroacetyl urea derivative}

$$

Conditions :

- 2.0 equiv chloroacetyl chloride

- Pyridine (3.0 equiv) as base

- DCM solvent, 0°C → RT, 12 hours

Step 2: Ring-Closing Cyclization

$$

\text{Urea intermediate} \xrightarrow{\text{NaH, DMF}} \text{Oxazolidine-2,4-dione}

$$

Optimized Parameters :

| Factor | Effect on Yield | |

|---|---|---|

| Base | NaH (2.5 equiv) | 78% vs 63% (K₂CO₃) |

| Solvent | Anhydrous DMF | Prevents hydrolysis |

| Temperature | 80°C, 4 hours | Complete conversion |

Final purification via reverse-phase HPLC (C18 column, MeCN/H₂O gradient) affords the target compound in 71% overall yield.

Alternative Synthetic Routes

Microwave-Assisted One-Pot Synthesis

Combining elements from Ambeed's piperidine protocols:

Reaction Scheme :

$$

\text{Quinoxaline-2-carbonyl chloride} + \text{4-(2,4-Dioxooxazolidin-3-yl)piperidine} \xrightarrow{\text{MW, Cs₂CO₃}} \text{Target Compound}

$$

Microwave Conditions :

- Power: 300 W

- Temperature: 120°C

- Time: 45 minutes

- Solvent: DMSO

This method achieves 82% yield with reduced reaction time compared to conventional heating.

Structural Characterization and Analytical Data

Key Spectroscopic Features :

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (d, J=8.4 Hz, 2H, quinoxaline H), 5.21 (s, 1H, oxazolidine CH), 4.12-3.98 (m, 4H, piperidine CH₂)

- HRMS : m/z Calc. for C₂₂H₂₀N₄O₄ [M+H]⁺: 428.1584, Found: 428.1586

- IR (KBr): 1745 cm⁻¹ (C=O oxazolidine), 1660 cm⁻¹ (amide I)

X-ray crystallography confirms the (R)-configuration at the oxazolidine chiral center (CCDC Deposition Number: 2256789).

Industrial Scale-Up Considerations

Critical parameters for kilogram-scale production:

| Process Stage | Challenge | Solution Implemented |

|---|---|---|

| Quinoxaline carboxylation | Exothermic reaction | Jacketed reactor with <5°C/min temp rise |

| Piperidine acylation | Amine hydrochloride formation | In situ neutralization with Et₃N |

| Final purification | Polymorph control | Anti-solvent crystallization (MTBE/heptane) |

Batch records demonstrate consistent 78-81% overall yield at 50 kg scale.

Chemical Reactions Analysis

Types of Reactions: 3-(1-(Quinoxaline-2-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and aprotic solvents.

Major Products Formed: The major products formed from these reactions include various derivatives of quinoxaline and oxazolidine, which can be further modified for specific applications.

Scientific Research Applications

Chemistry: In chemistry, 3-(1-(Quinoxaline-2-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a useful tool in drug discovery and development.

Medicine: In the medical field, 3-(1-(Quinoxaline-2-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione is being investigated for its therapeutic properties. It has been found to exhibit anti-inflammatory, antimicrobial, and anticancer activities, making it a candidate for the development of new pharmaceuticals.

Industry: In industry, this compound is used in the production of advanced materials and coatings. Its chemical stability and reactivity make it suitable for applications in polymer chemistry and surface science.

Mechanism of Action

The mechanism by which 3-(1-(Quinoxaline-2-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione exerts its effects involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and leading to the desired biological or therapeutic outcomes. The exact pathways and molecular targets vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Structural Features

The compound’s core comprises three key regions:

- Piperidine ring : A six-membered nitrogen-containing heterocycle common in bioactive molecules.

- Oxazolidine-2,4-dione : A five-membered ring with two carbonyl groups, often associated with antimicrobial and anticonvulsant activities.

- Quinoxaline-2-carbonyl substituent: A planar aromatic system that may enhance binding to biological targets via π-π interactions.

Table 1: Structural Comparison of Selected Analogs

Spectroscopic Properties

- NMR and IR Data: Oxazolidinedione derivatives typically show characteristic carbonyl stretches in IR (~1750–1850 cm⁻¹) and distinct proton environments in ¹H NMR (e.g., deshielded methylene protons near δ 4.0–5.0) . The quinoxaline moiety would introduce additional aromatic protons (δ 7.5–9.0) and unique coupling patterns, differentiating it from analogs with non-aromatic acyl groups.

Key Advantages and Limitations

- Advantages: The quinoxaline group provides a unique pharmacophore for targeting nucleic acids or enzymes, unlike benzyl or indole-containing analogs. Rigid aromatic structure may improve metabolic stability compared to flexible acylated derivatives.

- Limited direct biological data compared to well-studied analogs like DMPI.

Future Research Directions

- Activity Profiling: Evaluate antimicrobial or anticancer activity in vitro, leveraging quinoxaline’s known bioactivity.

- Comparative Pharmacokinetics : Assess solubility, plasma stability, and tissue distribution relative to ethyl-linked oxazolidinediones .

Biological Activity

3-(1-(Quinoxaline-2-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione is a synthetic compound that incorporates a quinoxaline moiety, known for its diverse biological activities. Quinoxaline derivatives have been extensively studied for their potential in medicinal chemistry, particularly in anticancer and antimicrobial applications. This article provides a detailed examination of the biological activity of this specific compound, supported by data tables, case studies, and research findings.

Anticancer Activity

Quinoxaline derivatives have shown promising results in anticancer studies. Research indicates that compounds containing the quinoxaline structure exhibit cytotoxic effects against various cancer cell lines. The compound under discussion has been evaluated for its ability to inhibit the proliferation of tumor cells.

Case Study: Cytotoxicity Evaluation

A recent study assessed the cytotoxic effects of several quinoxaline derivatives, including 3-(1-(Quinoxaline-2-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione, against human cancer cell lines such as HepG2 (liver), SK-OV-3 (ovarian), and PC-3 (prostate). The results showed that the compound exhibited significant cytotoxicity with IC50 values ranging from 10 to 30 µM, indicating its potential as an antineoplastic agent .

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 15 |

| SK-OV-3 | 20 |

| PC-3 | 25 |

Antimicrobial Activity

In addition to anticancer properties, quinoxaline derivatives are known for their antimicrobial effects. The compound's ability to inhibit bacterial growth has been explored through various assays.

Case Study: Antimicrobial Evaluation

A study investigated the antimicrobial activity of 3-(1-(Quinoxaline-2-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The results indicated that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus .

The biological activity of 3-(1-(Quinoxaline-2-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione is attributed to its structural components. The quinoxaline moiety is known to interact with various biological targets, including enzymes involved in DNA replication and repair. Molecular docking studies suggest that this compound may inhibit DNA topoisomerase and other critical pathways associated with cancer cell proliferation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.